Narcotoline hemiacetal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

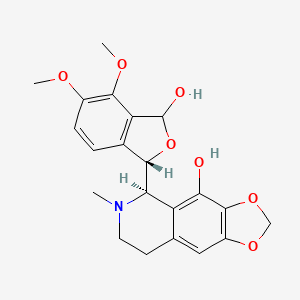

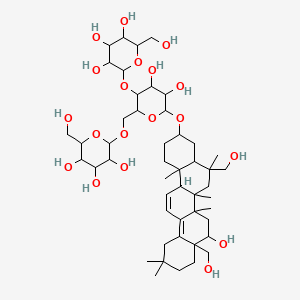

Narcotoline hemiacetal is a naturally occurring isoquinoline alkaloid derived from the opium poppy (Papaver somniferum). It is an intermediate in the biosynthesis of noscapine, a phthalideisoquinoline alkaloid known for its antitussive and anticancer properties .

Métodos De Preparación

Narcotoline hemiacetal is synthesized through a series of enzymatic reactions in the opium poppy. The biosynthetic pathway involves the transformation of 1-hydroxy-N-methylcanadine to this compound, catalyzed by cytochrome P450 enzymes at specific positions on the protoberberine scaffold . Industrial production methods for this compound typically involve the extraction and purification of the compound from opium poppy latex, followed by chemical synthesis to obtain the desired intermediate .

Análisis De Reacciones Químicas

Narcotoline hemiacetal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form noscapine, catalyzed by the enzyme noscapine synthase (NOS).

Reduction: Reduction reactions can convert this compound to other derivatives, although specific conditions and reagents for these reactions are less documented.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly involving the hydroxyl and methoxy groups on its structure.

Common reagents and conditions used in these reactions include cytochrome P450 enzymes, strong acids for catalysis, and various oxidizing agents . Major products formed from these reactions include noscapine and other phthalideisoquinoline alkaloids .

Aplicaciones Científicas De Investigación

Narcotoline hemiacetal has several scientific research applications:

Mecanismo De Acción

The mechanism of action of narcotoline hemiacetal involves its conversion to noscapine, which exerts its effects by binding to tubulin and disrupting microtubule dynamics . This leads to the arrest of cell division and induction of apoptosis in cancer cells. The molecular targets and pathways involved include the inhibition of microtubule polymerization and interference with mitotic spindle formation .

Comparación Con Compuestos Similares

Narcotoline hemiacetal is unique among isoquinoline alkaloids due to its specific role in the biosynthesis of noscapine. Similar compounds include:

Noscapine: The final product of this compound oxidation, known for its antitussive and anticancer properties.

Papaverine: Another benzylisoquinoline alkaloid with vasodilatory effects.

Sanguinarine: An alkaloid with antimicrobial and anti-inflammatory properties.

This compound stands out due to its specific enzymatic conversion pathway and its role as a precursor to noscapine .

Propiedades

IUPAC Name |

(5R)-5-[(1S)-3-hydroxy-4,5-dimethoxy-1,3-dihydro-2-benzofuran-1-yl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO7/c1-22-7-6-10-8-13-20(28-9-27-13)17(23)14(10)16(22)18-11-4-5-12(25-2)19(26-3)15(11)21(24)29-18/h4-5,8,16,18,21,23-24H,6-7,9H2,1-3H3/t16-,18+,21?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVHOVYYIXFWLJ-JUAJCIKASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(O4)O)C(=C(C=C5)OC)OC)O)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(O4)O)C(=C(C=C5)OC)OC)O)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does the formation of narcotoline hemiacetal differ from noscapine formation in the opium poppy?

A1: Both noscapine and this compound are derived from a common branch point in the noscapine biosynthetic pathway. The key difference lies in the presence or absence of a 4'-methoxyl group on their phthalide isoquinoline scaffold. []

Q2: The research mentions an opium poppy chemotype called Marianne that accumulates high levels of narcotoline. What is the genetic basis for this phenotype?

A2: The Marianne chemotype exhibits a specific mutation in the OMT2 gene, leading to an amino acid substitution (S122Y) in the dimerization domain of the enzyme. [] This mutation disrupts the formation of the functional OMT2:OMT3 heterodimer, essential for the 4'-O-methylation step in noscapine biosynthesis. [] As a result, the pathway is redirected towards the production and accumulation of narcotoline. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B565840.png)

![(7R,8S,9S,10S)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol 7,8,9,10-Tetraace](/img/new.no-structure.jpg)

![4-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B565854.png)

![4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(3S)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol;hydrochloride](/img/structure/B565859.png)